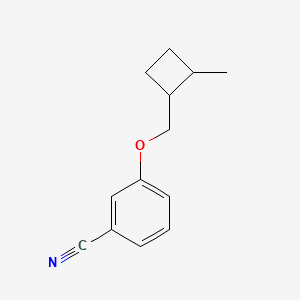
3-((2-Methylcyclobutyl)methoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methylcyclobutyl)methoxy)benzonitrile is an organic compound with the molecular formula C13H15NO It is a derivative of benzonitrile, featuring a 2-methylcyclobutyl group attached to a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methylcyclobutyl)methoxy)benzonitrile typically involves the reaction of 2-methylcyclobutanol with benzonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-((2-Methylcyclobutyl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
3-((2-Methylcyclobutyl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-((2-Methylcyclobutyl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler aromatic nitrile with a similar structure but lacking the 2-methylcyclobutyl and methoxy groups.
3-Methoxybenzonitrile: Similar to 3-((2-Methylcyclobutyl)methoxy)benzonitrile but without the 2-methylcyclobutyl group.
2-Methylcyclobutylbenzonitrile: Lacks the methoxy group but contains the 2-methylcyclobutyl group.
Uniqueness
This compound is unique due to the presence of both the 2-methylcyclobutyl and methoxy groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-[(2-methylcyclobutyl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H15NO/c1-10-5-6-12(10)9-15-13-4-2-3-11(7-13)8-14/h2-4,7,10,12H,5-6,9H2,1H3 |
InChI Key |
VZDSLOFYZRUPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1COC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


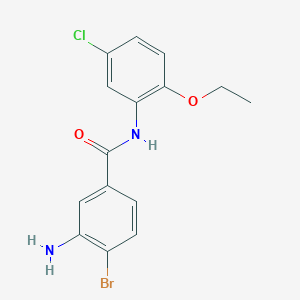

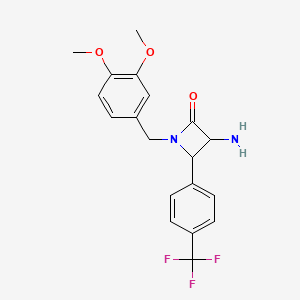
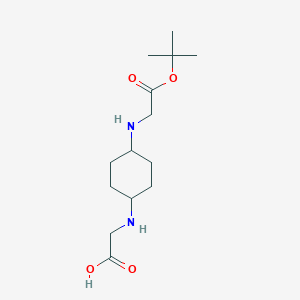
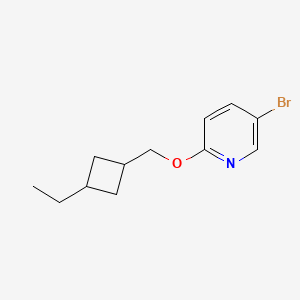
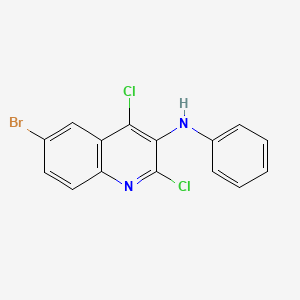
![N-(6-(tert-Butyl)-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B12997302.png)
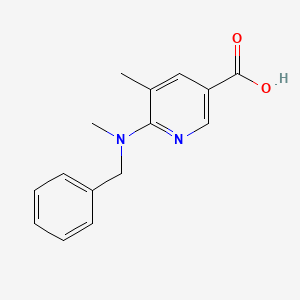

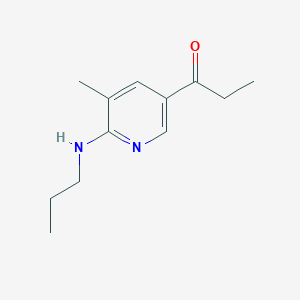
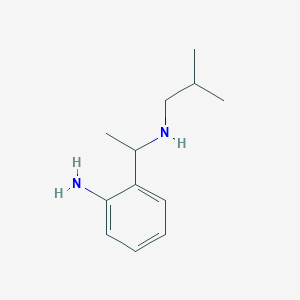

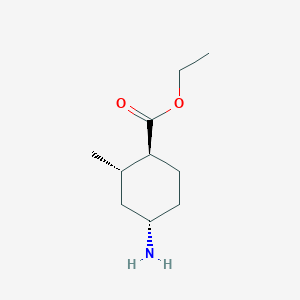
![5,7-Dichloro-N-(3,5-dimethylphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12997335.png)
